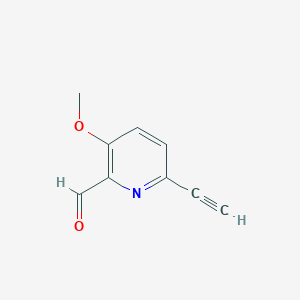

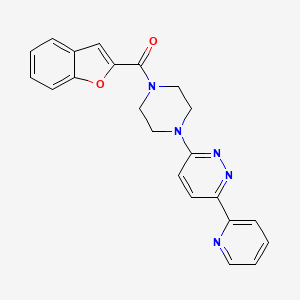

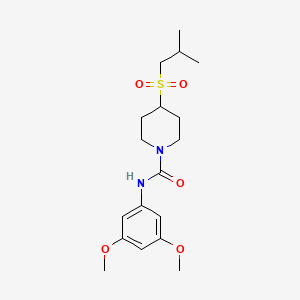

Benzofuran-2-yl(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A novel series of (6-aminopyridin-3-yl) (4- (pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist .Molecular Structure Analysis

The molecular structure of this compound is complex and diverse, enabling it to be used in various fields of scientific research. The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility .Chemical Reactions Analysis

This compound has been identified as a potent, highly selective, and reversible P2Y12 receptor antagonist . It is by far the most potent inhibitor of ADP-induced platelet aggregation among the P2Y12 antagonists described in the literature .科学的研究の応用

Regioselective Synthesis and Computational Analysis

The compound has been utilized in the regioselective synthesis of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units via a piperazine spacer. This synthesis involved multiple steps, including the preparation of bis(enaminone) linked to benzofuran units, which served as a key intermediate. The process demonstrated the potential for creating diverse series of target derivatives in good to excellent yields. Computational tools like DFT, MM2, and MMFF94 calculations were employed to predict the regioselectivity of the reaction protocol accurately, highlighting the compound's role in facilitating complex synthetic pathways and computational chemistry studies (Sanad et al., 2021).

Antimicrobial Activity

Another study explored the synthesis of new pyridine derivatives, including those linked to benzofuran units via a piperazine spacer, to evaluate their in vitro antimicrobial activity. The research demonstrated that such compounds could exhibit variable and modest activity against bacteria and fungi, suggesting their potential utility in developing new antimicrobial agents (Patel et al., 2011).

Selective CB2 Receptor Agonist Synthesis

The compound has also been mentioned in the context of synthesizing selective CB2 receptor agonists, which are of interest for their therapeutic potential. The synthesis involved a series of steps, including palladium-catalyzed reactions and chemical resolution, to obtain the target compound with high enantiomeric excess and yield. This research underscores the compound's role in synthesizing bioactive molecules with potential pharmacological applications (Luo & Naguib, 2012).

Synthesis of Heterocycles

Research has also been conducted on the synthesis of different heterocycles using benzofuran and pyridazinone or pyridone moieties, which may exhibit enhanced biological activities. The studies involved synthesizing compounds with benzofuran units and evaluating their biological properties, indicating the compound's utility in creating novel heterocyclic compounds with potential biological applications (Patankar et al., 2000).

作用機序

将来の方向性

特性

IUPAC Name |

1-benzofuran-2-yl-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c28-22(20-15-16-5-1-2-7-19(16)29-20)27-13-11-26(12-14-27)21-9-8-18(24-25-21)17-6-3-4-10-23-17/h1-10,15H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBGHKALUOGNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2564456.png)

![2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2564464.png)

![2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2564468.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2564470.png)

![2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2564472.png)